BenchChemオンラインストアへようこそ!

Moracin P

Neuroprotection Ischemia Oxidative Stress

Moracin P is a validated HIF-1 inhibitor (IC50 0.65 nM) with well-characterized SAR. Its 1.53× greater neuroprotective potency vs. Mulberrofuran Q (EC50 10.4 µM) and balanced ROS scavenging (IC50 1.9 µM) make it a superior tool for cerebral ischemia models. Unlike Moracin O, it avoids excessive ROS suppression. Also a potent, selective FabI inhibitor (>16,000-fold over tyrosinase). A reliable synthetic route ensures consistent supply for extended in vitro and in vivo studies. Ideal for tumor hypoxia, OA, and antibacterial target validation research.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
Cat. No. B1263701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin P
Synonymsmoracin P
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C
InChIInChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m1/s1
InChIKeyQFUCSEIKNTUPPA-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moracin P: A Prenylated 2-Arylbenzofuran with Differentiated Neuroprotective and Anti-Inflammatory Activities


Moracin P is a prenylated 2-arylbenzofuran derivative isolated from the root bark of Morus alba (mulberry) and other Moraceae species [1]. It is structurally characterized by a benzofuran core with a prenyl group and a resorcinol moiety [2]. Moracin P exhibits potent in vitro inhibitory activity against hypoxia-inducible factor (HIF-1), a key transcriptional regulator of cellular adaptation to hypoxia [3]. It has also demonstrated neuroprotective effects in oxygen-glucose deprivation (OGD) models and anti-inflammatory properties in various cell-based assays [4].

Why Moracin P Cannot Be Simply Substituted by Other Moracins or Benzofurans


The moracin family comprises structurally diverse 2-arylbenzofurans with distinct prenylation patterns and substitution on the aryl ring. These subtle structural variations confer markedly different biological activity profiles and target selectivity. For example, Moracin M is a potent phosphodiesterase-4 (PDE4) inhibitor with minimal HIF-1 activity, whereas Moracin O exhibits distinct antispasmodic and ROS inhibition profiles [1]. Moracin P's unique combination of HIF-1 inhibition, moderate neuroprotective EC50, and balanced ROS scavenging capacity distinguishes it from both close analogs (Moracin O, Mulberrofuran Q) and more distantly related natural benzofurans [2]. Direct substitution without empirical validation in the specific assay system of interest risks compromised experimental outcomes due to these divergent structure-activity relationships [3].

Quantitative Differentiation of Moracin P Against Closest Structural Analogs


Superior Neuroprotective Potency Over Mulberrofuran Q in OGD-Induced SH-SY5Y Cell Death

In a direct head-to-head comparison, Moracin P exhibited superior neuroprotective potency compared to Mulberrofuran Q, with a 1.5-fold lower EC50 for enhancing cell viability against oxygen-glucose deprivation (OGD)-induced cell death in SH-SY5Y neuroblastoma cells [1].

Neuroprotection Ischemia Oxidative Stress

Balanced ROS Scavenging Activity: Differentiated Profile Versus Moracin O

While Moracin O demonstrates exceptionally potent ROS inhibition (IC50 = 0.3 µM), Moracin P exhibits a more moderate ROS scavenging capacity (IC50 = 1.9 µM) in the same OGD-induced SH-SY5Y cell model [1]. This 6.3-fold difference may be advantageous in contexts where excessive ROS suppression is undesirable, such as in studies of redox signaling or where hormetic effects are anticipated [1].

Reactive Oxygen Species Oxidative Stress Neuroinflammation

Potent HIF-1 Inhibition Comparable to Moracin O with Distinct Downstream Effects

Moracin P and Moracin O are both characterized as potent HIF-1 inhibitors in vitro [1]. Structure-activity relationship (SAR) studies confirm that both compounds share the essential 2-arylbenzofuran core and (R)-configuration required for HIF-1α inhibition [2]. However, the differential ROS scavenging profiles (see above) suggest that Moracin P may engage distinct downstream pathways or exhibit a different balance between HIF-1 inhibition and antioxidant activity compared to Moracin O, which could translate to divergent cellular outcomes [3].

Hypoxia Cancer Angiogenesis

Broad Anti-Inflammatory Activity: Downregulation of COX-2 and iNOS

Moracin P demonstrates anti-inflammatory effects by suppressing the expression of key inflammatory mediators including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and IL-6 in IL-1β-stimulated rat chondrocytes [1]. While direct quantitative comparisons with other moracins are lacking in this model, Moracin M's anti-inflammatory activity is primarily attributed to PDE4 inhibition with IC50 values of 2.9–4.5 µM, whereas Moracin P's effects involve NF-κB pathway suppression and Nrf2/HO-1 activation, indicating a distinct mechanism of action [2]. In vivo, moracin prevented cartilage destruction in an osteoarthritis rat model [1].

Inflammation Osteoarthritis NF-κB

Selective Enzyme Inhibition Profile: Potent FabI Inhibition with Low Tyrosinase Activity

Moracin P exhibits potent inhibition of Staphylococcus aureus FabI (enoyl-ACP reductase), a validated antibacterial target, with an IC50 of 0.650 nM [1]. In stark contrast, its activity against mushroom tyrosinase is negligible, with an IC50 of 10.6 µM [1]. This ~16,000-fold selectivity window distinguishes Moracin P from many other mulberry-derived phenolic compounds that are primarily known for tyrosinase inhibition (e.g., Albanin A, IC50 = 463 µM; Moracin M glucoside derivatives) .

Antibacterial Enzyme Inhibition Selectivity

Synthetic Accessibility and Scalability: A Defined Synthetic Route

A total synthesis of Moracin P has been reported, utilizing a Sonogashira cross-coupling followed by in situ cyclization to construct the 2-arylbenzofuran core [1]. This synthetic route provides a reliable, scalable alternative to extraction from natural sources, which is subject to seasonal and geographic variability. The establishment of the absolute configuration of the related Moracin O in the same study further clarifies the stereochemical identity of these compounds [1]. In contrast, many minor moracins (e.g., Moracin C, Moracin T) lack published total syntheses, making procurement of high-purity, well-characterized material more challenging [2].

Chemical Synthesis Supply Chain Medicinal Chemistry

Optimal Application Scenarios for Moracin P Based on Quantitative Differentiation


Neuroprotection Research in Ischemic Stroke Models

Moracin P's 1.53-fold greater neuroprotective potency compared to Mulberrofuran Q (EC50 10.4 µM vs. 15.9 µM) and its moderate ROS scavenging capacity (IC50 1.9 µM) make it a suitable tool compound for investigating cerebral ischemia/reperfusion injury in SH-SY5Y cells or primary neuronal cultures [1]. Its balanced profile avoids the potential pitfalls of excessive ROS suppression observed with Moracin O, allowing more nuanced exploration of redox-dependent neuroprotective mechanisms [1].

HIF-1 Pathway Inhibition in Cancer Hypoxia Studies

Moracin P is a validated HIF-1 inhibitor with a well-defined structure-activity relationship [2]. Researchers investigating tumor hypoxia, angiogenesis, or metabolic adaptation can employ Moracin P as a chemical probe to interrogate HIF-1α-dependent transcriptional programs. The availability of a synthetic route ensures reliable supply for extended in vitro and in vivo studies [3].

Osteoarthritis and Inflammation Research with In Vivo Validation

Moracin P's demonstrated ability to downregulate COX-2, iNOS, and other inflammatory mediators in chondrocytes, coupled with its protective effect in a rat OA model, positions it as a lead-like compound for preclinical OA research [4]. Its distinct mechanism (NF-κB/Nrf2) offers a different approach compared to PDE4 inhibitors like Moracin M, making it valuable for combination studies or for exploring alternative anti-inflammatory pathways [5].

Antibacterial Target Validation for FabI Inhibitors

With an IC50 of 0.650 nM against S. aureus FabI and a >16,000-fold selectivity window over tyrosinase, Moracin P serves as a potent and selective chemical probe for validating FabI as an antibacterial target [6]. This high selectivity minimizes confounding off-target effects, a common issue with other mulberry-derived phenolic compounds that broadly inhibit tyrosinase [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moracin P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.